molecular formula C14H12Cl2N4 B2900129 2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-37-3

2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile

Cat. No. B2900129
CAS RN: 339102-37-3
M. Wt: 307.18
InChI Key: YPWVYUCBFXPYRX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, also known as 2,3-dichloroanilino-N-dimethylpropenylidene malononitrile, is an organochlorine compound that has been used in scientific research and laboratory experiments. It is a colorless solid that is soluble in water and other organic solvents. This compound has a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used as a reagent in organic synthesis and as a catalyst in various reactions. It can also be used in the synthesis of polymers and other materials.

Mechanism of Action

2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is an organochlorine compound that acts as a catalyst in various reactions. It can act as an electrophile in nucleophilic substitution reactions and in the formation of carbon-carbon and carbon-heteroatom bonds. It can also act as a Lewis acid in the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it is known to be toxic if ingested and can cause irritation to the skin and eyes. It can also be absorbed through the skin and can cause systemic toxicity.

Advantages and Limitations for Lab Experiments

2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and is readily available. It is also soluble in a variety of solvents and can be used in a wide range of reactions. However, it is toxic and should be handled with care. It should also be used in a well-ventilated area and with appropriate safety equipment.

Future Directions

Future research on 2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile could focus on its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, further studies could be conducted to investigate its potential as a catalyst in various reactions. Furthermore, more research could be done to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted to explore new ways of using this compound in laboratory experiments.

Synthesis Methods

2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile can be synthesized from the reaction of 3,5-dichloroaniline and dimethylmalononitrile in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at a temperature of around 80-100°C for several hours. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

2-[(E)-3-(3,5-dichloroanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4/c1-20(2)14(10(8-17)9-18)3-4-19-13-6-11(15)5-12(16)7-13/h3-7,19H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWVYUCBFXPYRX-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.